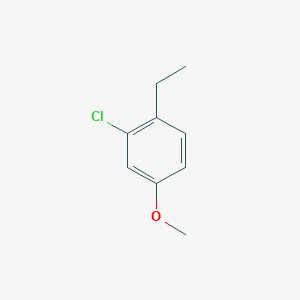
2-Chloro-1-ethyl-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene can then be chlorinated using chlorine gas (Cl2) under UV light to introduce the chlorine substituent. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2-Chloro-1-ethyl-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the ethyl group.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can reduce the ethyl group.
Major Products Formed
Nitration: 2-Chloro-1-ethyl-4-methoxy-3-nitrobenzene
Sulfonation: 2-Chloro-1-ethyl-4-methoxybenzenesulfonic acid
Halogenation: 2,4-Dichloro-1-ethyl-4-methoxybenzene
Oxidation: 2-Chloro-4-methoxybenzoic acid
Reduction: this compound (unchanged if ethyl group is reduced to an alkane)
科学的研究の応用
2-Chloro-1-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Chloro-1-ethyl-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can stabilize the intermediate carbocation formed during these reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
2-Chloro-1-ethylbenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
1-Ethyl-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and stability.
2-Chloro-4-methoxybenzene: Lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Chloro-1-ethyl-4-methoxybenzene is unique due to the presence of all three substituents (chlorine, ethyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
2-chloro-1-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 |
InChIキー |
VKJUTYNFDZFJRY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


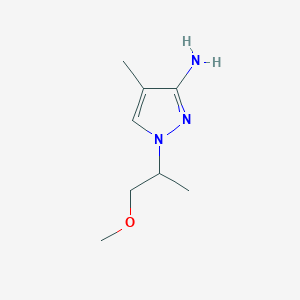
![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
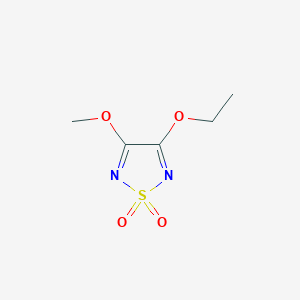

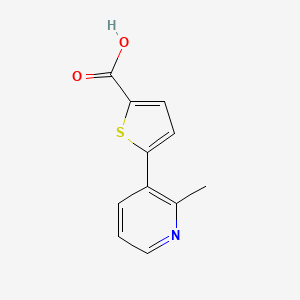
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)
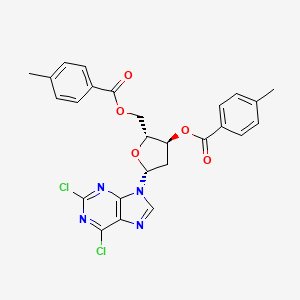
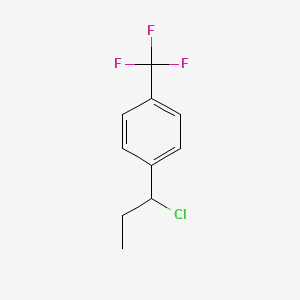



![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)

